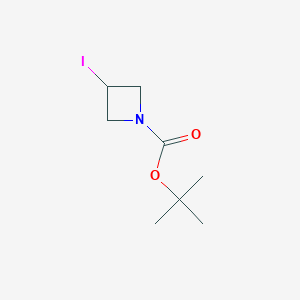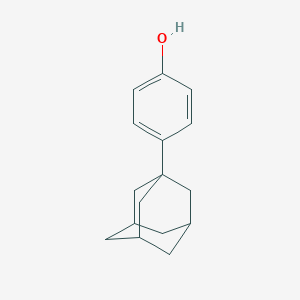
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, also known as EMDO, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. EMDO belongs to the class of pyranones and is a derivative of coumarin. It has been studied for its various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The exact mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has also been found to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Direcciones Futuras
There are several future directions for research on 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one. One potential area of research is the development of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, which could lead to a better understanding of its effects on different biological systems. Additionally, further research could be done to investigate the potential side effects of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one and to optimize its synthesis for use in large-scale production.
Métodos De Síntesis
The synthesis of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one involves a multi-step process that includes the condensation of 4-hydroxycoumarin with ethyl acetoacetate, followed by the addition of methyl iodide and sodium ethoxide. This is then subjected to a series of reactions, resulting in the formation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one.
Aplicaciones Científicas De Investigación
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus, making it a potential treatment for viral infections.
Propiedades
Número CAS |
122800-87-7 |
|---|---|
Nombre del producto |
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
5-ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-7-6-10(2,3)9(12-4)14-8(7)11/h6,9H,5H2,1-4H3 |
Clave InChI |
TYVFMXAHCAEEPF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(C(OC1=O)OC)(C)C |
SMILES canónico |
CCOC1=CC(C(OC1=O)OC)(C)C |
Sinónimos |
2H-Pyran-2-one,3-ethoxy-5,6-dihydro-6-methoxy-5,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



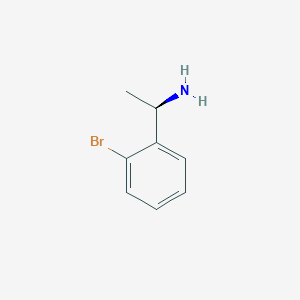
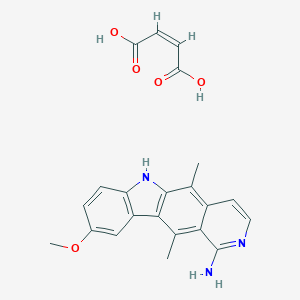
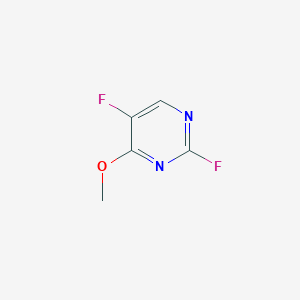
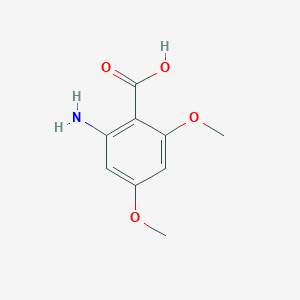
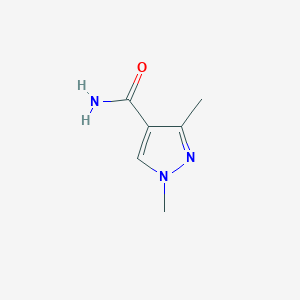
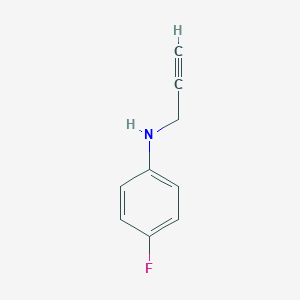
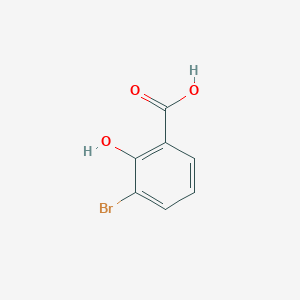
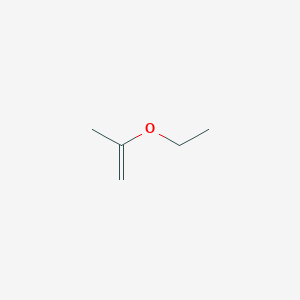
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
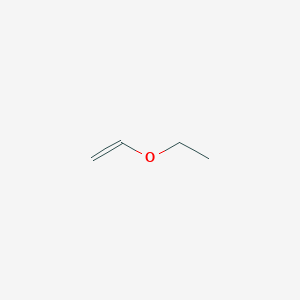
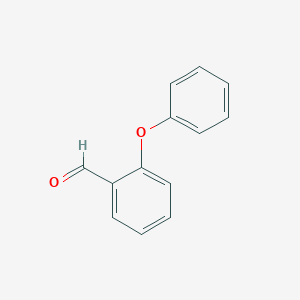
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
